(R)-Boc-4-(trifluoromethyl)-beta-Homophe-OH, also known as (R)-Boc-4-(trifluoromethyl)-beta-phenylalanine, is a synthetic compound recognized for its structural and functional significance in medicinal chemistry and peptide synthesis. This compound features a trifluoromethyl group attached to a phenyl ring, enhancing its lipophilicity and biological activity. The molecular formula is C15H18F3NO4, with a molecular weight of approximately 333.31 g/mol .
The synthesis of (R)-Boc-4-(trifluoromethyl)-beta-Homophe-OH can be accomplished through multiple methods, including:
The synthetic route often involves:
The molecular structure of (R)-Boc-4-(trifluoromethyl)-beta-Homophe-OH includes:
(R)-Boc-4-(trifluoromethyl)-beta-Homophe-OH can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for (R)-Boc-4-(trifluoromethyl)-beta-Homophe-OH primarily involves its interactions with biological targets, such as proteins or receptors. Binding studies using techniques like surface plasmon resonance and isothermal titration calorimetry help elucidate these interactions, providing insights into its potential as a drug candidate .
Key chemical properties include:
(R)-Boc-4-(trifluoromethyl)-beta-Homophe-OH has several scientific applications:
Through its unique structural characteristics and versatile applications, (R)-Boc-4-(trifluoromethyl)-beta-Homophe-OH continues to be an important compound in the field of medicinal chemistry and peptide synthesis.
The incorporation of (R)-Boc-4-(trifluoromethyl)-β-Homophenylalanine (IUPAC: 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid) into peptide chains relies critically on tert-butoxycarbonyl (Boc) protection strategies. This non-proteinogenic amino acid derivative, with molecular formula C₁₆H₂₀F₃NO₄ and molecular weight 347.33 g/mol, serves as a sterically constrained building block in bioactive peptide design [4]. Its Boc group enables orthogonality in SPPS by allowing repetitive acidolytic deprotection (e.g., 30–50% TFA in DCM) without side-chain compromise. Post-cleavage, the carboxylic acid terminus (CC(=O)O in SMILES notation) facilitates standard resin attachment, while the β-homo backbone extends conformational flexibility in target peptides [3].
Boc stability in this derivative permits prolonged SPPS cycles but demands strict anhydrous conditions to prevent premature deprotection. Kinetic studies show >95% Boc retention after 4-hour exposure to peptide coupling reagents (HBTU/HOBt). However, the β-homophenylalanine scaffold increases steric hindrance at the α-carbon, slowing acylation rates by ~40% compared to standard phenylalanine analogs. Optimal deprotection uses 30% TFA with 2% triisopropylsilane scavenger, minimizing t-butyl cation-mediated side reactions and preserving the acid-labile trifluoromethyl group [8].
The 4-(trifluoromethyl)phenyl moiety introduces significant synthetic complexity due to:
| Coupling Reagent | Temperature (°C) | Reaction Time (h) | % ee Retained |
|---|---|---|---|
| DIC/Oxyma | 25 | 2 | 99.5 |
| HATU/DIEA | 25 | 1 | 98.8 |
| DIC/Oxyma | 50 | 1 | 90.2 |
Conventional carbodiimide reagents (DCC, EDC) yield <70% acylation efficiency for this bulky β-amino acid. Phosphonium-/uronium-based reagents significantly improve incorporation:
Large-scale production (>1 kg) of enantiopure (R)-Boc-4-(trifluoromethyl)-β-Homophenylalanine employs three key strategies:
Pd-catalyzed asymmetric hydrogenation of enol precursors delivers 90–92% ee but requires expensive chiral ligands (e.g., (R,R)-Et-DuPhos). Rhodium complexes with Josiphos ligands achieve 95% ee but suffer from catalyst loading >0.5 mol% [4] [7].
Lipase B (Candida antarctica) selectively hydrolyzes the (S)-enantiomer from racemic mixtures, yielding (R)-isomer with >99% ee after 24 hours. However, maximum yield is capped at 50%, increasing production costs [10].
L-Aspartic acid derivatives serve as chiral templates, leveraging natural α-amino acid stereocenters. Four-step sequences achieve 85% overall yield and 99.5% chiral purity, making this the most cost-effective route for multi-kilogram batches [4].Table 2: Scalability Comparison of Synthetic Routes
| Method | Max Yield (%) | *% *ee ** | Catalyst/Cost Factor | Suitability |
|---|---|---|---|---|
| Metal Catalysis | 95 | 95 | High (Rh/Josiphos) | Moderate scale |
| Enzymatic Resolution | 50 | 99.5 | Medium (enzyme reuse) | High-purity niches |
| Chiral Pool (L-Aspartic) | 85 | 99.5 | Low (commodity chemicals) | Industrial production |
Storage at 0–8°C maintains >98% purity for 24 months, though moisture sensitivity necessitates desiccated packaging. Industrial batches consistently achieve ≥99.5% chiral HPLC purity, meeting cGMP standards for pharmaceutical intermediates [4] [7] [10].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1